Ethanone, 1-(3-methyl-2-benzofuranyl)-

Description

The exact mass of the compound Ethanone, 1-(3-methyl-2-benzofuranyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-(3-methyl-2-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3-methyl-2-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

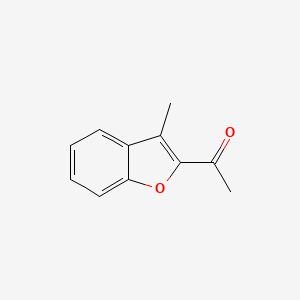

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZPWYMBRSDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074357 | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23911-56-0 | |

| Record name | 1-(3-Methyl-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23911-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023911560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-benzofuranyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Methyl-2-benzofuranyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethanone, 1-(3-methyl-2-benzofuranyl)-

This guide provides a comprehensive technical overview of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a versatile benzofuran derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on its emerging role in medicinal chemistry.

Core Compound Identification and Properties

Ethanone, 1-(3-methyl-2-benzofuranyl)- is an aromatic ketone with a benzofuran scaffold. This structural motif is prevalent in many biologically active natural products and synthetic compounds, making it a valuable building block in medicinal chemistry.[1]

Nomenclature and Identifiers

-

Systematic Name: Ethanone, 1-(3-methyl-2-benzofuranyl)-[2]

-

IUPAC Name: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one[2]

-

Synonyms: 1-(3-methyl-benzofuranyl)-Ethanone, 3-Methyl-2-acetylbenzofuran[4]

Physicochemical Properties

A curated summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, purification strategies, and formulation development.

| Property | Value | Source |

| Molecular Weight | 174.2 g/mol | [2][3] |

| Melting Point | 23.5-24.5 °C | [4] |

| Boiling Point | 280.2 °C at 760 mmHg | [4] |

| Appearance | Colorless liquid | [4] |

| Solubility | Water: 189 mg/L at 20°C. Soluble in ethanol, dipropylene glycol, diethyl phthalate, iso-amyl acetate, and benzyl benzoate. | [3] |

| LogP | 2.21 (Predicted) | [4] |

| Refractive Index | 1.579 | [4] |

Spectroscopic Profile

The spectroscopic signature of a molecule is fundamental for its identification and structural elucidation.

-

UV-Vis Spectroscopy: The compound exhibits a characteristic absorption maximum at 300 nm, which is attributed to the π→π* electronic transition within the conjugated system of the benzofuran ring and the carbonyl group.[3] The high molar extinction coefficient of 20,905 L mol⁻¹ cm⁻¹ indicates strong light absorption capabilities.[3]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While specific spectra for the parent compound are not detailed in the provided results, the structures of its derivatives have been confirmed using ¹H NMR, ¹³C NMR, and MS, indicating these are standard techniques for its characterization.[1]

Synthesis and Reactivity

The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone is typically achieved through the reaction of an o-hydroxyacetophenone with chloroacetone.[1][3] This method is a well-established route to 2-acyl-3-methylbenzofurans.

General Synthesis Protocol

The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The phenoxide ion, generated from the deprotonation of o-hydroxyacetophenone, attacks the electrophilic carbon of chloroacetone. The subsequent intramolecular aldol-type condensation leads to the formation of the benzofuran ring.

Step-by-step Methodology:

-

Deprotonation: o-Hydroxyacetophenone is treated with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to generate the corresponding phenoxide.

-

Nucleophilic Substitution: Chloroacetone is added to the reaction mixture. The phenoxide displaces the chloride ion in an SN2 reaction to form an intermediate ether.

-

Cyclization: The reaction mixture is heated to promote the intramolecular cyclization, which is often acid- or base-catalyzed, to yield the final product.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.[1]

The following diagram illustrates the general synthetic workflow.

Caption: General synthesis workflow for Ethanone, 1-(3-methyl-2-benzofuranyl)-.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the ketone functional group and the benzofuran ring system.

-

Carbonyl Group Reactions: The ketone can undergo a variety of classical carbonyl reactions, including:

-

Reactions at the Methyl Group: The methyl group attached to the benzofuran ring can be a site for further functionalization. For instance, bromination using N-bromosuccinimide (NBS) can lead to the formation of bromomethyl derivatives, which are valuable intermediates for further synthesis.[1]

-

Electrophilic Aromatic Substitution: The benzene ring of the benzofuran moiety can undergo electrophilic substitution, with the position of substitution being directed by the existing substituents.[1]

Applications and Biological Significance

Ethanone, 1-(3-methyl-2-benzofuranyl)- serves as a key intermediate in the synthesis of more complex molecules in various industries.

Pharmaceutical and Agrochemical Synthesis

This compound is a valuable building block for the synthesis of pharmaceutical drugs and agrochemicals.[4] The benzofuran core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are being actively investigated for their therapeutic potential.[1]

Fragrance Industry

It is also utilized as a fragrance ingredient, likely due to its aromatic nature and reported fruity odor.[4][5]

Research in Drug Discovery

Recent studies have highlighted the potential of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- as anticancer agents.[1][6] A 2024 study published in the International Journal of Molecular Sciences described the synthesis of a series of its derivatives, including brominated compounds, and evaluated their cytotoxic properties against various cancer cell lines.[1][6]

Key findings from this research include:

-

Cytotoxicity: Certain brominated derivatives exhibited selective cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes.[1][6]

-

Mechanism of Action: The most promising compounds were found to induce apoptosis in cancer cells.[1][6] Their pro-oxidative effects, leading to an increase in reactive oxygen species, and the inhibition of proinflammatory interleukin 6 (IL-6) release were also observed.[1][6]

-

Antibacterial Activity: Some derivatives also showed moderate antibacterial activity against Gram-positive strains.[6]

The following diagram illustrates the reported biological activities of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-.

Caption: Biological activities of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-.

Safety and Handling

While a comprehensive toxicological profile for Ethanone, 1-(3-methyl-2-benzofuranyl)- is not publicly available, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethanone, 1-(3-methyl-2-benzofuranyl)- is a compound of significant interest due to its versatile chemical nature and its role as a precursor to biologically active molecules. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors. The demonstrated anticancer and antibacterial activities of its derivatives underscore the potential of the 3-methyl-2-acetylbenzofuran scaffold in future drug discovery efforts. Further research into the biological activities of this compound and its analogues is warranted.

References

-

Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)-. System of Registries. Retrieved from [Link]

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]

-

Food and Chemical Toxicology. (2021). RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethanone, 1-(3-methyl-2-benzofuranyl)-" chemical structure and nomenclature

An In-Depth Technical Guide to Ethanone, 1-(3-methyl-2-benzofuranyl)-

Introduction

Ethanone, 1-(3-methyl-2-benzofuranyl)-, also identified by its IUPAC name 1-(3-methyl-1-benzofuran-2-yl)ethanone, is a heterocyclic ketone built upon the privileged benzofuran scaffold.[1][2] This molecular architecture is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3] The subject of this guide, distinguished by an acetyl group at the 2-position and a methyl group at the 3-position, represents a critical synthetic intermediate. The functional handles—specifically the reactive carbonyl group and the activatable methyl group—provide versatile points for chemical modification, enabling its use as a foundational building block for developing novel therapeutics, particularly in the realms of anticancer and antimicrobial research.[4] This document serves as a technical resource for researchers and drug development professionals, offering in-depth insights into its structure, synthesis, characterization, and chemical reactivity.

Nomenclature and Structural Elucidation

Correctly identifying and understanding the structure of a molecule is fundamental to all subsequent research. The key identifiers for this compound are cataloged below.

| Identifier | Value | Source(s) |

| Systematic Name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | [2][5] |

| IUPAC Name | 1-(3-methyl-1-benzofuran-2-yl)ethanone | [2] |

| CAS Number | 23911-56-0 | [6][7] |

| Molecular Formula | C₁₁H₁₀O₂ | [2][5] |

| Molecular Weight | 174.20 g/mol | [2][5] |

| SMILES | CC(=O)c1oc2ccccc2c1C | [5] |

| InChIKey | MTNZPWYMBRSDTL-UHFFFAOYSA-N | [5] |

The molecule's core is a bicyclic benzofuran system, where a benzene ring is fused to a furan ring. The numbering of this system dictates the substituent positions: the ethanone (acetyl) group is attached at the C2 position of the furan ring, and a methyl group is at the C3 position. This specific arrangement influences the compound's electronic properties and reactivity.

Caption: Chemical structure of 1-(3-methyl-2-benzofuranyl)ethanone.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 174.20 g/mol | [5] |

| Boiling Point | 277.6°C (at 1013.25 hPa) | [5] |

| Flash Point | 142°C | [5] |

| Water Solubility | 189 mg/L (at 20°C) | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 - 3.1 | [1][5][6] |

| UV-Vis Absorption Maximum (λmax) | 300 nm | [5] |

| Molar Extinction Coefficient (ε) | 20,905 L mol⁻¹ cm⁻¹ | [5] |

The high boiling point and flash point indicate good thermal stability.[5] The limited water solubility and a LogP value around 3 signify a moderately lipophilic nature, a common characteristic for compounds designed to cross cellular membranes.[5]

Synthesis and Mechanistic Insights

The most direct and widely adopted synthesis of 2-acetyl-3-methylbenzofuran derivatives proceeds via the Perkin rearrangement, involving the condensation of a substituted o-hydroxyacetophenone with chloroacetone.[4]

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Preparation: To a solution of o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in a suitable solvent such as acetonitrile (approx. 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2-type reaction. Potassium carbonate is a mild base, crucial for deprotonating the phenolic hydroxyl group to form a phenoxide nucleophile without causing unwanted side reactions like self-condensation of the ketones. A slight excess of the base ensures complete deprotonation.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 48-96 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for both the initial O-alkylation and the subsequent intramolecular aldol-type condensation and dehydration that forms the furan ring. Extended reaction times are often necessary to drive the cyclization to completion.

-

-

Workup and Extraction: After cooling to room temperature, dilute the reaction mixture with water and extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Causality: The aqueous wash removes the inorganic base (K₂CO₃) and any other water-soluble byproducts. The product, being lipophilic, partitions into the organic layer.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization.

-

Causality: This final step removes unreacted starting materials and minor byproducts, yielding the analytically pure target compound. The choice between chromatography and recrystallization depends on the physical state and purity of the crude material.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra, assuming deuterated chloroform (CDCl₃) as the solvent.

| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Rationale |

| -C(=O)CH₃ (Acetyl Me) | ~2.60 (s, 3H) | ~28.0 | Singlet, deshielded by the adjacent carbonyl group. |

| -CH₃ (Benzofuran C3-Me) | ~2.58 (s, 3H) | ~9.5 | Singlet, attached to an sp² carbon of the furan ring. |

| Ar-H (Benzene Ring) | 7.20 - 7.60 (m, 4H) | 112 - 130 | Complex multiplet in the aromatic region. |

| C=O (Carbonyl C) | - | ~191.0 | Characteristic downfield shift for a ketone carbonyl carbon. |

| C2 & C3 (Furan Ring) | - | ~149 (C2), ~124 (C3) | Quaternary carbons of the furan moiety. |

| C3a & C7a (Fusion C) | - | ~130 (C3a), ~155 (C7a) | Quaternary carbons at the ring fusion. |

| Ar-C (Benzene Ring) | - | 121 - 128 | Aromatic carbons of the benzene ring. |

These predictions are derived from analysis of substituted analogs reported in scientific literature.[4]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR: Key expected signals include a strong absorption band around 1670-1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone, C-O-C stretching vibrations for the furan ether linkage around 1250 cm⁻¹ , and multiple bands in the 1450-1600 cm⁻¹ region for the aromatic C=C bond stretches.

-

MS: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174 . A prominent fragment would likely be observed at m/z 159 , corresponding to the loss of the methyl radical ([M-15]⁺) from the acetyl group, forming a stable acylium ion.

Reactivity and Applications in Drug Development

The utility of Ethanone, 1-(3-methyl-2-benzofuranyl)- as a scaffold lies in the distinct reactivity of its functional groups.

-

Reactivity of the C3-Methyl Group: The methyl group at the 3-position is allylic to the furan double bond and can be functionalized. A key transformation is its bromination using N-bromosuccinimide (NBS) to yield the corresponding bromomethyl derivative.[4] This introduces a versatile electrophilic site, allowing for the subsequent attachment of various nucleophiles to build molecular complexity.

-

Reactivity of the Acetyl Group: The carbonyl group undergoes standard ketone reactions, including nucleophilic addition, condensation, and reduction.[5] This allows for the extension of the molecule from the 2-position, a common strategy in the synthesis of hybrid molecules with potential pharmacological activity.[8]

These derivatization pathways are foundational for exploring the structure-activity relationship (SAR) of this benzofuran class. Studies have shown that derivatives of this core structure exhibit significant biological activities, including:

-

Anticancer Properties: Certain substituted and brominated derivatives have demonstrated selective cytotoxicity against various cancer cell lines.[4]

-

Antimicrobial Activity: The benzofuran nucleus is a well-established pharmacophore in the development of antibacterial agents.[9]

Caption: Derivatization pathway via bromination of the C3-methyl group.

Conclusion

Ethanone, 1-(3-methyl-2-benzofuranyl)- is more than a simple chemical entity; it is a versatile platform for chemical innovation. Its straightforward synthesis, combined with multiple points for functionalization, establishes it as a high-value starting material for constructing libraries of complex molecules. The demonstrated biological potential of its derivatives underscores its importance for researchers and scientists in the ongoing quest for novel and effective therapeutic agents.

References

-

PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]

-

Scent.vn. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0). Retrieved from [Link]

-

Cihan-Üstündağ, G., & Çapan, G. (2013). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 18(1), 1251-1264. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2023). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Substance Details - SRS. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]

-

iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. Retrieved from [Link]

-

Lee, Y. R., & Kim, Y. S. (2015). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 13(21), 5959-5967. Retrieved from [Link]

-

Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHANONE, 1-[3-METHYL-2-[3-(1-METHYLETHYL)-2-FURANYL]CYCLOPENTYL]-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Retrieved from [Link]

-

Morales-delaCruz, A., et al. (2022). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2022(3), M1447. Retrieved from [Link]

-

Austin, C. S., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

-

ResearchGate. (2013). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. 1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]

- 6. scent.vn [scent.vn]

- 7. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(3-methyl-2-benzofuranyl)ethanone from o-Hydroxyacetophenone

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(3-methyl-2-benzofuranyl)ethanone, a valuable benzofuran derivative. The document details the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters influencing the reaction's success. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a practical and scientifically grounded understanding of this specific synthetic transformation.

Introduction and Scientific Context

Benzofuran scaffolds are integral to numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The 2-acyl-3-methylbenzofuran moiety, in particular, serves as a key structural motif in various pharmaceutical agents and synthetic intermediates. The synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)- (also known as 1-(3-methyl-1-benzofuran-2-yl)ethanone) from readily available o-hydroxyacetophenone is a classic and efficient method for constructing this valuable heterocyclic core.[5][6] This guide elucidates the chemical principles and practical execution of this synthesis, providing a robust framework for its successful application in a laboratory setting.

Reaction Overview and Mechanism

The synthesis is a one-pot procedure involving the reaction of o-hydroxyacetophenone with chloroacetone in the presence of a weak base, typically potassium carbonate (K₂CO₃).[5][6] The transformation proceeds via a two-step sequence: an initial Williamson ether synthesis followed by an intramolecular cyclization.

Mechanistic Pathway

The reaction mechanism can be dissected into two primary stages:

-

O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of o-hydroxyacetophenone is deprotonated by the base (K₂CO₃) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone in a classic Sₙ2 reaction, displacing the chloride ion and forming an intermediate ether, 1-(2-acetylphenoxy)propan-2-one.

-

Intramolecular Cyclization: The base then deprotonates the α-carbon of the ketone moiety derived from chloroacetone, generating an enolate. This enolate subsequently undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group attached to the benzene ring. The resulting tetrahedral intermediate rapidly undergoes dehydration (loss of a water molecule) to yield the stable, aromatic benzofuran ring system.

The overall mechanism is a well-established route for benzofuran synthesis, valued for its reliability and operational simplicity.[7][8]

Mechanistic Diagram

The following diagram illustrates the step-by-step molecular transformation.

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 1-(3-methyl-2-benzofuranyl)ethanone.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Role |

| o-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | - | 16.6 mmol | Starting Material |

| Chloroacetone | C₃H₅ClO | 92.53 | - | 16.6 mmol | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | - | 33.2 mmol | Base |

| Acetonitrile | CH₃CN | 41.05 | Anhydrous | 30 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~90 mL | Extraction Solvent |

| Water | H₂O | 18.02 | Deionized | ~20 mL | Quenching/Wash |

| Silica Gel | SiO₂ | - | 60-120 mesh | - | Stationary Phase |

Synthesis Procedure

The following protocol is adapted from established literature methods.[5]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-hydroxyacetophenone (16.6 mmol, 2.26 g) and acetonitrile (30 mL).

-

Addition of Reagents: To the resulting solution, add chloroacetone (16.6 mmol, 1.32 mL) followed by powdered potassium carbonate (33.2 mmol, 4.6 g).

-

Causality Note: Potassium carbonate is used as a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions like self-condensation of chloroacetone. Using a 2:1 molar excess of base ensures the reaction proceeds to completion. Acetonitrile is an ideal polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

-

-

Reaction Execution: Heat the mixture to 80 °C and stir vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take between 48 to 96 hours to reach completion.[5]

-

Expertise Note: The reaction progress should be checked every 24 hours. A suitable TLC eluent system is 9:1 Hexane:Ethyl Acetate. The disappearance of the o-hydroxyacetophenone spot indicates reaction completion.

-

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (20 mL) to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Causality Note: The organic product is hydrophobic and will preferentially partition into the diethyl ether layer, while the inorganic salts (KCl, unreacted K₂CO₃) remain in the aqueous layer.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically a solid or oil and requires purification.

-

Purification: The most effective method for purification is silica gel column chromatography.[5] The crude product is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexane. The fractions containing the pure product are collected and the solvent is evaporated. Recrystallization or HPLC can also be employed for further purification.[6]

-

Characterization: The structure and purity of the final product, 1-(3-methyl-2-benzofuranyl)ethanone, are confirmed using standard analytical techniques.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the acetyl methyl protons, and the C3-methyl protons.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (174.20 g/mol ) should be observed.[6]

-

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: A summary of the experimental workflow for the synthesis.

Conclusion

The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone from o-hydroxyacetophenone and chloroacetone is a robust and high-yielding procedure for accessing the 2-acyl-3-methylbenzofuran core. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable compound for further investigation in medicinal chemistry and materials science. The self-validating nature of the protocol, confirmed through standard analytical characterization, ensures the integrity and reproducibility of the synthesis.

References

-

Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

-

Napiórkowska, M., et al. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. MDPI. [Link]

-

Various Authors. (n.d.). O-alkylation reactions of 2,n(4,5,6)-dihydroxyacetophenone derivatives. ResearchGate. [Link]

-

SIELC Technologies. (2018). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. MDPI. [Link]

-

El-Gamal, M. I., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]

-

Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PubMed Central. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

-

Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. [Link]

-

WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from [Link]

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]

Sources

- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]

- 6. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. Benzofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-Acetyl-3-methylbenzofuran: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 2-acetyl-3-methylbenzofuran, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2][3] This document details the fundamental physical and chemical properties of the 2-acetyl-3-methyl substituted variant, outlines a common synthetic methodology, and provides field-proven protocols for its characterization. Designed for researchers, chemists, and drug development professionals, this guide consolidates essential data and practical insights to facilitate its application in research and development.

Introduction and Chemical Identity

Benzofuran derivatives are integral components of numerous natural products and synthetically developed pharmacological agents.[1][4] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, make them a focal point in drug discovery.[1][2] 2-acetyl-3-methylbenzofuran serves as a key building block, or intermediate, for the synthesis of more complex, biologically active molecules.[5] Understanding its core properties is paramount for its effective utilization.

The canonical structure consists of a benzofuran ring system with an acetyl group at the 2-position and a methyl group at the 3-position.

-

IUPAC Name: 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one

-

Molecular Formula: C₁₁H₁₀O₂

-

Molecular Weight: 174.19 g/mol

-

CAS Number: 24543-46-8

Physical and Chemical Properties

The physical state and solubility parameters of a compound are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development. The data presented below are compiled from various chemical data repositories.

Table 1: Physical and Chemical Properties of 2-Acetyl-3-methylbenzofuran

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | (Calculated) |

| Appearance | White to off-white solid | [6] |

| Melting Point | 70-72 °C | [6] |

| Boiling Point | 110-113 °C at 3 mmHg | [6] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | [7] |

| LogP (Octanol/Water) | 1.94 (estimate for 2-acetylbenzofuran) | [8] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-acetyl-3-methylbenzofuran would be expected to show distinct signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group at the C3 position, and a singlet for the acetyl methyl protons. The precise chemical shifts (ppm) and coupling constants (Hz) provide definitive information about the electronic environment and connectivity of the protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the acetyl group (typically downfield, ~190-200 ppm), the carbons of the benzofuran ring system, and the two methyl carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-acetyl-3-methylbenzofuran, the most characteristic absorption band is a strong peak corresponding to the carbonyl (C=O) stretch of the ketone group, typically appearing in the range of 1670-1690 cm⁻¹. Additional peaks will correspond to C-H stretches of the aromatic and methyl groups, and C-O stretches of the furan ether linkage.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The mass spectrum of 2-acetyl-3-methylbenzofuran will show a molecular ion (M⁺) peak at m/z = 174. A prominent fragment would likely be the loss of the acetyl group (CH₃CO), resulting in a peak at m/z = 131.[11][12]

Synthesis and Reactivity

The synthesis of substituted benzofurans can be achieved through various methods. A common and effective route to 2-acetyl-3-methylbenzofuran involves the cyclization of a suitably substituted phenol derivative.

Synthetic Pathway: Perkin-like Reaction

A well-established method for synthesizing 2-acetyl-3-methylbenzofuran starts from salicylaldehyde and 3-chlorobutan-2-one. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Acetylbenzofurans: Synthesis, Reactions and Applications: Ingenta Connect [ingentaconnect.com]

- 6. 1-(2-苯并呋喃基)乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]

- 8. 2-Acetylbenzofuran | 1646-26-0 [amp.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzofuran, 2-methyl- [webbook.nist.gov]

A Technical Guide to the Solubility and Stability of Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0)

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a key intermediate in the pharmaceutical, agrochemical, and fragrance industries[1]. The document details the compound's physicochemical properties, explores its solubility profile in aqueous and organic media, and investigates its stability under various stress conditions. Methodologies for empirical determination of these parameters are provided, underpinned by an understanding of the compound's inherent chemical nature. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for formulation, synthesis, and analytical development.

Introduction and Physicochemical Profile

Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0) is an aromatic ketone built on a benzofuran scaffold[2]. Its molecular structure, comprising a bicyclic aromatic system and a ketone functional group, dictates its chemical behavior and physical properties. Understanding these foundational characteristics is essential for predicting its interactions in various chemical systems.

The compound is identified by the following:

-

Systematic Name: Ethanone, 1-(3-methyl-2-benzofuranyl)-[3]

-

Synonyms: 1-(3-methylbenzofuran-2-yl)ethanone, 2-Acetyl-3-methylbenzofuran[4][5]

-

Molecular Weight: 174.19 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethanone, 1-(3-methyl-2-benzofuranyl)-

| Property | Value | Source(s) |

| CAS Number | 23911-56-0 | [1][3][4] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 23.5 - 24.5 °C | [1] |

| Boiling Point | 277.6 - 280.2 °C at 760 mmHg | [1][2] |

| Density | 1.13 - 1.262 g/cm³ at 20°C | [1][2] |

| Flash Point | 126 - 142 °C | [1][2] |

| LogP | 2.21 - 3.1 | [1][2][4] |

| Water Solubility | 189 mg/L at 20°C (Limited) | [2] |

| UV Absorption Max (λmax) | 300 nm (molar extinction coefficient: 20,905 L mol⁻¹ cm⁻¹) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, reaction kinetics, and formulation possibilities. The molecular structure of Ethanone, 1-(3-methyl-2-benzofuranyl)- suggests a predominantly hydrophobic character, which is confirmed by empirical data.

Aqueous Solubility

The compound exhibits limited water solubility, measured at 189 mg/L at 20°C [2]. This low solubility is a direct consequence of the large, nonpolar benzofuran ring system, which dominates the molecule's character over the polar ketone group. The LogP value, which falls in the range of 2.2 to 3.1, further confirms its moderate lipophilicity and preference for non-aqueous environments[1][2][4]. With an estimated neutral pKa of around 7.0, its aqueous solubility is not expected to be significantly influenced by pH changes within a typical physiological or environmental range[4].

Organic Solvent Solubility

In contrast to its behavior in water, the compound is expected to be readily soluble in a wide range of common organic solvents. This is predicted by the "like dissolves like" principle, where its aromatic and moderately polar nature aligns with many organic diluents. While comprehensive quantitative data is not widely published, qualitative solubility is high in solvents such as ethanol, acetone, and chlorinated hydrocarbons.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Hexane | 0.1 | Low to Moderate | Mismatch in polarity; compound is more polar. |

| Toluene | 2.4 | High | Good match; both are aromatic, non-polar to moderately polar. |

| Diethyl Ether | 2.8 | High | Good solvent for moderately polar compounds. |

| Ethyl Acetate | 4.4 | Very High | Excellent match; balances polarity and hydrogen bond accepting capability. |

| Acetone | 5.1 | Miscible | Aprotic polar solvent capable of dissolving aromatic ketones. |

| Ethanol | 5.2 | High / Miscible | Polar protic solvent that readily dissolves moderately polar compounds[4]. |

| Acetonitrile | 5.8 | High | Aprotic polar solvent effective for a wide range of organic molecules. |

| Dimethylformamide (DMF) | 6.4 | Miscible | Highly polar aprotic solvent, strong solubilizing power. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Miscible | Highly polar aprotic solvent, exceptional solubilizing power. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the equilibrium solubility of the compound in a solvent of interest. The use of a specific analytical method like HPLC ensures accurate quantification.

Objective: To determine the saturation concentration of Ethanone, 1-(3-methyl-2-benzofuranyl)- in a selected solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials containing a known volume of the test solvent (e.g., water, ethanol, buffer). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment should be run to confirm the time required to reach a plateau in concentration.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any remaining particulates, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to avoid artificially high results from suspended microcrystals.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the test solvent.

-

Dilute the filtered supernatant with the appropriate mobile phase to fall within the linear range of the calibration curve.

-

Analyze the standards and the sample using a validated reverse-phase HPLC method, such as one employing a C18 column with a mobile phase of acetonitrile and water[6]. Monitor the effluent at the compound's λmax of 300 nm[2].

-

-

Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Back-calculate to find the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Stability Profile

The stability of Ethanone, 1-(3-methyl-2-benzofuranyl)- is a measure of its resistance to chemical change under various environmental conditions. Its robust aromatic structure imparts significant thermal stability, though it may be susceptible to other degradation mechanisms.

Thermal Stability

The compound demonstrates high thermal stability, evidenced by its high boiling point of approximately 278°C and a flash point exceeding 126°C[1][2]. This suggests that it can withstand elevated temperatures, as might be encountered during synthesis or purification, without significant decomposition.

Potential Degradation Pathways

While specific degradation studies on this molecule are not extensively documented, its chemical structure allows for postulation of likely degradation pathways based on the chemistry of the benzofuran class.

-

Oxidative Degradation: The electron-rich furan ring is a potential target for oxidation. Studies on similar benzofurans show that oxidation can lead to the formation of epoxides across the 2,3-double bond, which are unstable and can subsequently undergo ring-opening to form more complex products[7]. This pathway is particularly relevant in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.

-

Photolytic Degradation: Aromatic ketones are often photolabile. The strong UV absorbance at 300 nm indicates that the molecule can absorb energy from UV light, potentially promoting it to an excited state[2]. This excited state can then undergo various reactions, including radical formation or reaction with oxygen, leading to degradation. Photostability testing is therefore highly recommended.

-

Hydrolytic Stability: The core structure, containing ether and C-C bonds, is generally resistant to hydrolysis. Degradation under acidic or basic conditions at ambient temperature is not expected to be a primary degradation route. However, forced degradation at extreme pH and elevated temperatures should be performed to confirm this.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation pathways and assess the intrinsic stability of the compound, which is fundamental in drug development and formulation.

Objective: To evaluate the stability of Ethanone, 1-(3-methyl-2-benzofuranyl)- under stress conditions (hydrolysis, oxidation, photolysis, and heat).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature in the dark for 24 hours.

-

Thermal Degradation: Store the stock solution (or solid compound) at 80°C in the dark for 48 hours.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample must be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A gradient RP-HPLC method is typically required.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Analyze the chromatograms for the appearance of new peaks (degradants).

-

A peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure the parent peak in stressed samples is free from co-eluting degradants.

-

Visualized Workflows and Pathways

Diagrams provide a clear, high-level overview of complex processes. The following have been generated using Graphviz to illustrate key workflows and concepts discussed in this guide.

Caption: Overall experimental workflow for solubility and stability testing.

Caption: Postulated pathway for oxidative degradation of the benzofuran core.

Recommended Handling and Storage

Based on the available data, the following handling and storage procedures are recommended to maintain the integrity of Ethanone, 1-(3-methyl-2-benzofuranyl)-:

-

Storage: The compound should be stored in well-sealed, airtight containers to prevent exposure to moisture and atmospheric contaminants. To mitigate the risk of photolytic degradation, amber glass vials or opaque containers should be used, and storage should be in a dark location.

-

Temperature: Controlled room temperature is suitable for routine storage. Its high thermal stability means refrigeration is not strictly necessary unless required to prevent physical changes (e.g., maintaining a solid state).

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of vapors and direct contact with skin. As per safety guidelines, do not eat, drink, or smoke when handling this chemical[8]. Avoid release to the environment[8].

Conclusion

Ethanone, 1-(3-methyl-2-benzofuranyl)- is a compound characterized by high thermal stability, low aqueous solubility, and good solubility in most common organic solvents. Its stability profile suggests a potential susceptibility to oxidative and photolytic degradation, which are critical considerations for its use in formulation and long-term storage. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically verify these properties and develop a comprehensive understanding of the molecule's behavior in their specific applications.

References

-

Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC. SIELC Technologies. [Link]

-

Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0). Scent.vn. [Link]

-

Ethanone, 1-(3-methyl-2-benzofuranyl)- - Substance Details - SRS | US EPA. US Environmental Protection Agency. [Link]

-

Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. ResearchGate. [Link]

-

Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. [Link]

-

Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]

-

Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]

-

Rebelo, S.L.H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules. [Link]

-

1-(3-methyl-benzofuranyl)-Ethanone CAS#: 23911-56-0. ChemWhat. [Link]

-

Wróbel, D., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. scent.vn [scent.vn]

- 5. chemwhat.com [chemwhat.com]

- 6. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [guidechem.com]

Spectroscopic Characterization of Ethanone, 1-(3-methyl-2-benzofuranyl)-: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethanone, 1-(3-methyl-2-benzofuranyl)-, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction and Molecular Structure

Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS No. 23911-56-0) is a benzofuran derivative with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[1] Its structure comprises a benzofuran core substituted with a methyl group at the 3-position and an acetyl group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes. The synthesis of this compound is typically achieved through the reaction of 2-hydroxyacetophenone with chloroacetone.[1]

The structural framework of Ethanone, 1-(3-methyl-2-benzofuranyl)- is presented below. Understanding this structure is fundamental to interpreting the spectroscopic data that follows.

Figure 1: Chemical structure of Ethanone, 1-(3-methyl-2-benzofuranyl)-.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrum

For Ethanone, 1-(3-methyl-2-benzofuranyl)-, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the benzofuran ring and the acetyl group.

| m/z | Proposed Fragment | Interpretation |

| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 131 | [M - COCH₃]⁺ | Loss of the acetyl group, resulting in the stable 3-methylbenzofuran cation. |

| 103 | [C₇H₅O]⁺ | Further fragmentation of the benzofuran ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the benzene ring. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetyl-containing compounds. |

Fragmentation Pathway

The primary fragmentation is anticipated to be the cleavage of the bond between the carbonyl carbon and the benzofuran ring, leading to the formation of a stable acylium ion and a 3-methyl-2-benzofuranyl radical, or vice versa. The subsequent fragmentation of the benzofuran ring system will also contribute to the overall spectrum.

Sources

Biological activity of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" derivatives

An In-depth Technical Guide to the Biological Activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- Derivatives

Authored by: Gemini, Senior Application Scientist

Preamble: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] Found in numerous natural products and synthetic compounds, this heterocyclic scaffold is distinguished by its versatile physicochemical properties and its capacity for diverse chemical modifications.[1][3] It is this inherent adaptability that has positioned benzofuran derivatives as essential building blocks in the design of novel therapeutics with enhanced efficacy.[1] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-infective, anti-inflammatory, and anticancer properties, making them a focal point of intensive research and development.[1][4][5] This guide focuses specifically on derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- (also known as 1-(3-methyl-1-benzofuran-2-yl)ethanone), a key intermediate and a pharmacologically significant core in its own right. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action across its most prominent biological activities.

Core Moiety Synthesis and Derivatization Strategies

The foundational structure, Ethanone, 1-(3-methyl-2-benzofuranyl)-, serves as the starting point for a vast library of derivatives. Understanding its synthesis is crucial for appreciating the subsequent modifications that fine-tune its biological activity.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing the core scaffold involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[6][7] This reaction provides a straightforward entry into the 2-acyl-3-methylbenzofuran system.

Protocol 1: General Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone

-

Reaction Setup: To a solution of a substituted o-hydroxyacetophenone in a suitable solvent (e.g., acetone, DMF), add an excess of anhydrous potassium carbonate (K₂CO₃) to act as a base.

-

Addition of Reagent: Add chloroacetone dropwise to the stirring mixture at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1-(3-methyl-1-benzofuran-2-yl)ethanone.[6][7]

Key Derivatization Pathways

The true therapeutic potential is unlocked through targeted chemical modifications of the core scaffold. Bromination is a particularly powerful strategy that has been shown to significantly enhance cytotoxicity in cancer cells.[7][8]

Protocol 2: Bromination of the 3-Methyl Group

-

Reagents: Dissolve the starting 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative in carbon tetrachloride (CCl₄).

-

Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reaction: Reflux the mixture under light irradiation (e.g., a 200W lamp) for several hours. Monitor the reaction by TLC.

-

Purification: After completion, cool the reaction mixture, filter off the succinimide, and evaporate the solvent. The resulting crude product, a bromomethyl derivative, can be purified via column chromatography.[7]

This approach allows for the introduction of a reactive handle (the bromomethyl group) for further functionalization or can itself be the key modification for enhanced biological effect.

Caption: General workflow for synthesis and derivatization.

Anticancer Activity: A Multifaceted Approach

Derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- have emerged as potent cytotoxic agents against a wide array of human cancer cell lines.[4][5] Their anticancer activity is not attributable to a single mechanism but rather a combination of effects that disrupt cancer cell proliferation, survival, and signaling.[4]

Mechanisms of Action

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Active derivatives have been shown to significantly increase the activity of executioner caspases 3 and 7.[8][9] This activation leads to the cleavage of key cellular proteins, such as PARP-1, ultimately dismantling the cell.[10] Annexin V-FITC assays confirm that these compounds trigger apoptosis in leukemia cells like K562.[9][11]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, some derivatives induce arrest at the G2/M phase, while others cause arrest at both the S and G2/M phases, depending on the specific compound and cell line.[12][13]

-

Inhibition of Key Signaling Pathways: Many cancers rely on hyperactive signaling pathways for growth. Benzofuran derivatives have been designed to inhibit these pathways.

-

mTOR Signaling: The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. Certain benzofuran derivatives act as potent mTOR inhibitors, blocking both mTORC1 and Akt signaling, which is crucial for overcoming resistance seen with other mTOR inhibitors.[3][14]

-

NF-κB and MAPK Pathways: These pathways are critical for inflammation and cell survival. Benzofuran hybrids can inhibit these pathways, reducing the expression of downstream targets involved in carcinogenesis.[15][16]

-

-

Generation of Reactive Oxygen Species (ROS): Some of the most active compounds exert pro-oxidative effects, increasing the levels of ROS within cancer cells.[9][11] This oxidative stress can damage cellular components and trigger apoptosis.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on their substitution patterns.[4]

-

Halogenation: The introduction of a bromine atom to the methyl group at the 3-position or to the benzene ring consistently increases cytotoxicity against cancer cells.[8] Some brominated derivatives show remarkable selective toxicity toward leukemia cell lines with minimal effect on normal cells.[4][7]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings like chalcones, triazoles, or imidazoles often leads to a synergistic cytotoxic effect, creating highly potent anticancer agents.[4][17]

-

Substituents on the Benzene Ring: The presence and position of groups like methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) on the benzene ring significantly influence biological activity, with some substitutions leading to highly selective action against specific cancer cell lines like K562.[7][9]

Quantitative Data: In Vitro Anticancer Activity

| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Brominated Benzofuran | Compound with Br on 3-methyl group | K562 (Leukemia) | 5.0 | [4] |

| Brominated Benzofuran | Compound with Br on 3-methyl group | HL60 (Leukemia) | 0.1 | [4] |

| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Breast) | 5.93 | [17] |

| Benzofuran-Chalcone Hybrid | Compound 4g | HeLa (Cervical) | 5.61 | [17] |

| Bromo-oxadiazolylbenzofuran | Compound 14c | HCT116 (Colon) | 3.27 | [13] |

| Methoxy-substituted | Derivative 8 | A549 (Lung) | Significant Activity | [12] |

| Methoxy-substituted | Derivative 8 | HepG2 (Liver) | Significant Activity | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.[4]

-

Cell Seeding: Plate cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 14. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of a Core Heterocycle

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry.[1][2] Found in a wide array of natural products and synthetic molecules, this scaffold is considered "privileged" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] These activities include potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others.[2][5] The structural rigidity of the benzofuran ring system, combined with the numerous possibilities for substitution, allows for the fine-tuning of its physicochemical properties and biological functions. This guide provides a comprehensive technical overview of the therapeutic potential of benzofuran derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to validate their efficacy.

Chapter 1: Anticancer Applications of Benzofuran Derivatives

Benzofuran-based compounds have emerged as a highly promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against a panel of human cancer cell lines.[6][7] Their efficacy stems from their ability to target multiple, critical pathways involved in cancer cell proliferation, survival, and metastasis.

Key Mechanisms of Anticancer Action

Benzofuran derivatives exert their antiproliferative effects through several well-defined mechanisms:

-

Tubulin Polymerization Inhibition: A primary mechanism involves the disruption of microtubule dynamics. Certain benzofuran derivatives, particularly those designed as analogues of combretastatin A-4 (CA-4), bind to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle. The result is a cell cycle arrest in the G2/M phase, leading to the initiation of apoptosis.[6]

-

Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. Benzofuran scaffolds have been successfully utilized to design potent inhibitors of key kinases. For example, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, thereby cutting off the tumor's blood supply.[6][8] Others have been developed as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is central to cell growth, proliferation, and survival.[7][9]

-

Apoptosis Induction: Beyond cell cycle arrest, many benzofuran compounds directly trigger programmed cell death. This can occur through the mitochondrial apoptosis pathway, characterized by changes in the expression of Bcl-2 family proteins, or by arresting cell growth in other phases, such as the G2-M phase, ultimately leading to apoptosis.[6][10][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Position C-2: Substitutions at this position with ester groups or other heterocyclic rings have been shown to be crucial for cytotoxic activity.[12]

-

Position C-3: The introduction of a 3-methyl group has been associated with potent antiproliferative activity against lung cancer cell lines.[6]

-